molecular formula C7H9ClN2 B1646993 5-Chloro-4-methylbenzene-1,3-diamine CAS No. 861519-29-1

5-Chloro-4-methylbenzene-1,3-diamine

Cat. No.: B1646993
CAS No.: 861519-29-1
M. Wt: 156.61 g/mol
InChI Key: VFALDCWSTKEUED-UHFFFAOYSA-N
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Description

5-Chloro-4-methylbenzene-1,3-diamine is an organic compound with the molecular formula C7H9ClN2. It is a derivative of benzene, featuring both chloro and methyl substituents along with two amine groups. This compound is used in various chemical syntheses and has applications in different fields of scientific research .

Mechanism of Action

Mode of Action

The mode of action of 5-Chloro-4-methylbenzene-1,3-diamine is likely to involve electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Pharmacokinetics

Its molecular weight (15661) suggests that it could be absorbed and distributed in the body . Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its stability may be affected by temperature and light exposure . Furthermore, its efficacy could be influenced by the pH and the presence of other substances in its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methylbenzene-1,3-diamine typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 4-methylbenzene-1,3-diamine. This reaction is carried out under controlled conditions to ensure selective substitution at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound often involves multi-step synthesis processes. These processes may include nitration, reduction, and halogenation steps to achieve the final product. The reaction conditions are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methylbenzene-1,3-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various halogenated or alkylated derivatives .

Scientific Research Applications

5-Chloro-4-methylbenzene-1,3-diamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-methylbenzene-1,2-diamine
  • 2-Chloro-5-methylbenzene-1,4-diamine
  • 3-Chloro-2-methylbenzene-1,4-diamine

Uniqueness

5-Chloro-4-methylbenzene-1,3-diamine is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both chloro and methyl groups, along with two amine groups, makes it a versatile compound in various chemical reactions and industrial applications .

Properties

IUPAC Name

5-chloro-4-methylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-4-6(8)2-5(9)3-7(4)10/h2-3H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFALDCWSTKEUED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001291638
Record name 5-Chloro-4-methyl-1,3-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001291638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861519-29-1
Record name 5-Chloro-4-methyl-1,3-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861519-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-4-methyl-1,3-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001291638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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